molecular formula C13H12FNO2S B1411914 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1774291-52-9

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411914
CAS No.: 1774291-52-9
M. Wt: 265.31 g/mol
InChI Key: ICGWCGIANWKGEU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a key synthetic intermediate in the development of novel neuroprotective agents, particularly for investigating therapeutic strategies against neurodegenerative conditions such as Alzheimer's disease . This ethyl ester derivative is a valuable precursor for the synthesis of methylthiazole (MZ) pharmacophores, which are designed to attenuate glutamate-induced excitotoxicity and rescue mitochondrial function in neuronal tissues . The core methylthiazole structure acts in part by potentiating the function of the GABAA receptor, enhancing inhibitory neurotransmission to counterbalance pathological over-excitation that leads to neuronal cell death . The incorporation of the 4-fluorophenyl substituent modulates the compound's electronic properties and binding affinity, contributing to the optimization of its biological activity and physicochemical profile. Researchers utilize this compound in the construction of more complex molecular architectures, including "nomethiazole" NO-chimera prodrugs, which are investigated for their potential to simultaneously restore synaptic plasticity and provide neuroprotection . Its application is fundamental in medicinal chemistry programs aimed at addressing the multifaceted pathology of neurodegenerative diseases, offering a pathway to potential disease-modifying therapies.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGWCGIANWKGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and precise control of reaction parameters such as temperature, pressure, and pH.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that thiazole derivatives exhibit significant antioxidant properties. The incorporation of the fluorophenyl group in this compound may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Several studies have suggested that compounds containing thiazole rings can inhibit inflammatory pathways. The ethyl ester form may improve bioavailability and efficacy in vivo, making it a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Activity : Thiazole derivatives have been explored for their antimicrobial properties against various pathogens. The specific structure of 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester may provide enhanced activity against resistant strains of bacteria and fungi .

Agrochemical Applications

  • Pesticide Development : The compound's structure suggests potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals that target specific pests without harming beneficial organisms .
  • Plant Growth Regulators : Compounds with thiazole structures are being studied for their role in regulating plant growth and development. This compound could be formulated into products that enhance crop yield and resistance to diseases .

Material Science Applications

  • Polymer Chemistry : The unique chemical properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymers could lead to materials with improved thermal stability and mechanical properties .
  • Dyes and Pigments : The compound's vibrant structure can be utilized in the development of dyes and pigments for textiles and coatings, providing colorfastness and durability under various environmental conditions.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound, for their antioxidant capabilities. Results indicated a significant reduction in oxidative stress markers in cellular models when treated with this compound, suggesting its potential use in formulations aimed at combating oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial effects of several thiazoles were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties make it a promising candidate for drug development and other applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (IUPAC) Substituent (Position 2) Molecular Weight (g/mol) Key Structural Features Reference
2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester 4-Fluorophenyl 267.3 Aromatic thiazole, ethyl ester
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl 315.3 Strong electron-withdrawing group
Ethyl 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylate 3,4-Dichlorophenyl 316.2 Lipophilic, bulky substituents
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl (isoxazole core) 249.24 Isoxazole heterocycle
Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate 4-Fluorophenyl, dihydro-oxo 267.27 Saturated thiazole ring with ketone
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylthiazole-5-carboxylate 2-chloro-6-fluorophenylacetyl 357.78 Amide side chain

Key Comparisons

Halogen Substituents
  • Target (4-Fluorophenyl) : Fluorine’s electronegativity reduces electron density on the thiazole ring, enhancing stability and interaction with biological targets via dipolar interactions.
  • Trifluoromethylphenyl () : The -CF₃ group is strongly electron-withdrawing, which may alter binding affinity to enzymes or receptors compared to fluorine.
Heterocycle Variations
Ring Saturation ()
  • The dihydro-oxo modification in introduces partial saturation and a ketone, reducing aromaticity and planarity. This could limit DNA intercalation but improve selectivity for non-planar targets.
Side Chain Modifications

Pharmacological Potential

  • Antimicrobial Activity : Thiazoles with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) show enhanced activity against Gram-positive bacteria due to increased lipophilicity.
  • CNS Applications : Fluorinated thiazoles (e.g., the target compound) may exhibit improved CNS penetration compared to chlorinated analogs, as seen in fluorinated SSRIs.

Biological Activity

2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, a carboxylic acid moiety, and an ethyl ester functional group. Its molecular formula is C13H12FNO2SC_{13}H_{12}FNO_2S and it has a molecular weight of approximately 280.32 g/mol. The presence of the fluorophenyl group enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 1.61 µg/mL against certain tumor cells, indicating potent antitumor potential .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity, showing effectiveness comparable to standard antibiotics like norfloxacin. This suggests its potential use in treating bacterial infections .
  • Anti-inflammatory Effects : Similar compounds in the thiazole family have exhibited anti-inflammatory properties, which may be attributed to their ability to modulate oxidative stress and inflammatory pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Cellular Targets : The thiazole ring structure is crucial for binding to specific proteins involved in cancer cell proliferation. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins .
  • Inhibition of Enzymatic Activity : Some studies indicate that thiazole derivatives can inhibit enzymes critical for tumor growth, thereby reducing cell viability .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cell survival, enhancing its therapeutic efficacy .

Case Studies

Several studies highlight the effectiveness of thiazole derivatives:

  • A study published in MDPI reported that certain thiazole compounds exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM .
  • Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce oxidative stress markers and improve histopathological outcomes in diabetic models .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique position in terms of potency and specificity.

Compound NameStructureIC50 (µg/mL)Activity Type
Compound AThiazole1.61Antitumor
Compound BThiazole1.98Antitumor
Compound CThiazoleComparableAntibacterial

Q & A

Q. What synthetic methodologies are most effective for introducing the ethyl ester group into the thiazole-4-carboxylic acid scaffold?

The ethyl ester group is typically introduced via esterification of the corresponding carboxylic acid using ethanol under acidic conditions or via coupling reactions. For example, LiOH-mediated hydrolysis of methyl esters (e.g., in ethanol-methanol-H₂O solvent systems) followed by acidification and subsequent esterification with EDCI coupling reagents has been successfully applied to analogous thiazole derivatives . Purification via silica gel chromatography (ethyl acetate/hexanes) is recommended to isolate the product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons resonate as doublets near δ 7.4–7.9 ppm due to coupling with fluorine) .
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1714 cm⁻¹ for esters) and aromatic C-F bonds (~1092 cm⁻¹) .
  • Mass spectrometry (ES+) for molecular ion verification (e.g., [M+H]⁺ matching calculated masses) . Elemental analysis is required to confirm purity for novel compounds .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction conditions meticulously, including solvent ratios (e.g., ethanol-methanol-H₂O in 1:1:1), temperature (reflux vs. room temperature), and stoichiometry. For example, inconsistent yields in bromination reactions (e.g., 60% vs. 80%) may arise from variations in NBS equivalents or reaction time . Include detailed purification steps (e.g., silica gel chromatography gradients) and characterization data for intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluorophenyl-thiazole core in nucleophilic/electrophilic reactions?

Quantum chemical calculations (e.g., DFT) can map reaction pathways, such as predicting regioselectivity in electrophilic substitutions at the thiazole ring. The ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., predicting optimal catalysts or solvents) . For example, meta-fluorine effects on aromatic ring electron density could be modeled to guide functionalization strategies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory)?

  • Assay standardization : Compare activity under consistent conditions (e.g., cell lines, concentration ranges). uses rodent models for anti-inflammatory activity, while evaluates antiviral effects in flavivirus-infected cells .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores. For instance, adamantane-derived esters in analogous compounds show enhanced antiviral potency .

Q. How can the compound’s metabolic stability be assessed for drug development?

  • In vitro microsomal assays : Use liver microsomes to measure oxidative degradation rates.
  • Prodrug optimization : The ethyl ester group may act as a prodrug moiety; hydrolysis to the carboxylic acid could be monitored via HPLC under physiological pH .
  • Isotope labeling : Introduce ¹⁸O or deuterium in the ester group to track metabolic pathways .

Methodological Resources

  • Synthetic Protocols : Refer to for step-by-step esterification and bromination procedures.
  • Computational Tools : Utilize ICReDD’s reaction path search algorithms for reaction optimization .
  • Biological Assays : Adapt anti-inflammatory (carrageenan-induced edema) and antiviral (flavivirus envelope protein targeting) models from and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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